molecular formula C21H18FN3OS2 B11423116 3-(2-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

3-(2-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

Cat. No.: B11423116
M. Wt: 411.5 g/mol
InChI Key: UKSKPISLZMMBML-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is a complex organic compound that belongs to the class of pyridothiadiazines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methylsulfanylphenyl group, and a pyridothiadiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridothiadiazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

    Attachment of the Methylsulfanylphenyl Group: This step often involves a coupling reaction, such as a Suzuki or Heck coupling, using a methylsulfanyl-substituted aryl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridothiadiazine core can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid, halogens (chlorine, bromine).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitrated or halogenated derivatives.

Scientific Research Applications

3-(2-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Material Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Its interactions with enzymes and receptors are studied to understand its potential biological activities.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-fluorophenyl)-8-[4-(methylsulfanyl)phenyl]-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile is unique due to its combination of a fluorophenyl group, a methylsulfanylphenyl group, and a pyridothiadiazine core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H18FN3OS2

Molecular Weight

411.5 g/mol

IUPAC Name

3-(2-fluorophenyl)-8-(4-methylsulfanylphenyl)-6-oxo-2,4,7,8-tetrahydropyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile

InChI

InChI=1S/C21H18FN3OS2/c1-27-15-8-6-14(7-9-15)16-10-20(26)25-12-24(13-28-21(25)17(16)11-23)19-5-3-2-4-18(19)22/h2-9,16H,10,12-13H2,1H3

InChI Key

UKSKPISLZMMBML-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2CC(=O)N3CN(CSC3=C2C#N)C4=CC=CC=C4F

Origin of Product

United States

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